molecular formula C20H21N5O2 B2634612 6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097928-00-0

6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2634612
CAS No.: 2097928-00-0
M. Wt: 363.421
InChI Key: SKZBWFLXJRRZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a dihydropyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the quinoxaline moiety. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the dihydropyridazinone ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity. The piperidine and dihydropyridazinone rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-2-5-19(26)25(23-14)13-15-6-10-24(11-7-15)20(27)16-3-4-17-18(12-16)22-9-8-21-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZBWFLXJRRZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.